molecular formula C22H26N2O3 B260978 N~2~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE

N~2~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE

Cat. No.: B260978
M. Wt: 366.5 g/mol
InChI Key: ICITYUFDYDUMKE-UHFFFAOYSA-N
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Description

N~2~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[321]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE is a complex organic compound featuring a unique bicyclic structureThe bicyclic core of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold, which is known for its presence in tropane alkaloids .

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(3,3,5-trimethyl-7-azabicyclo[3.2.1]octane-7-carbonyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H26N2O3/c1-21(2)11-15-12-22(3,13-21)14-24(15)20(26)16-7-4-5-8-17(16)23-19(25)18-9-6-10-27-18/h4-10,15H,11-14H2,1-3H3,(H,23,25)

InChI Key

ICITYUFDYDUMKE-UHFFFAOYSA-N

SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4)C)C

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC=C3NC(=O)C4=CC=CO4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~2~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N~2~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to bind to receptors and enzymes with high affinity, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{2-[(1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCT-6-YL)CARBONYL]PHENYL}-2-FURAMIDE is unique due to its specific functional groups and the combination of the bicyclic core with a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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